(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through Pictet-Spengler condensation, where an amino acid derivative reacts with an aldehyde or ketone.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This deprotection step is crucial for the compound’s reactivity and subsequent interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
(S)-2-(Tert-butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a methyl group instead of a chlorine atom, leading to variations in chemical behavior.
Uniqueness
The presence of the chlorine atom in (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid imparts unique reactivity and properties, making it distinct from other similar compounds. This structural feature can influence the compound’s interactions and applications in various fields.
Properties
Molecular Formula |
C15H18ClNO4 |
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Molecular Weight |
311.76 g/mol |
IUPAC Name |
(3S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
YMXOFNYSULDUHF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)Cl |
Origin of Product |
United States |
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